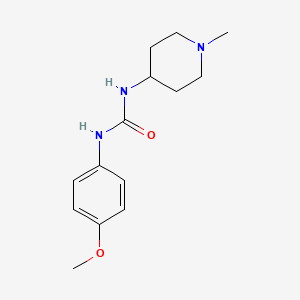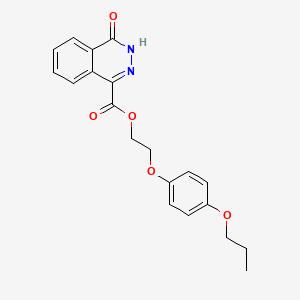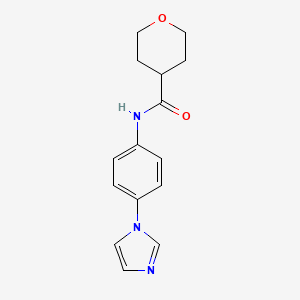
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea, also known as MPPI, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase C-related kinase (PRK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the inhibition of PRK activity by binding to its kinase domain. PRK is a serine/threonine kinase that phosphorylates various substrates involved in cellular signaling pathways. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea selectively inhibits PRK1 and PRK2 isoforms by blocking their ATP-binding site, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea have been extensively studied in vitro and in vivo. It has been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been shown to regulate the insulin secretion in pancreatic beta cells, which suggests its potential use in the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its high selectivity towards PRK1 and PRK2 isoforms, which allows for the specific investigation of their role in cellular processes. However, one of the limitations of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
将来の方向性
There are several future directions for the research on 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea. One of the potential applications of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to investigate the efficacy and safety of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in preclinical and clinical trials. Another potential application of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of diabetes, as it has been shown to regulate the insulin secretion in pancreatic beta cells. Further studies are needed to investigate the mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in regulating insulin secretion and its potential use as a therapeutic agent for diabetes. Additionally, further studies are needed to investigate the role of PRK in other cellular processes and diseases, and to identify other potential PRK inhibitors for therapeutic use.
合成法
The synthesis of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the reaction of 1-(4-methoxyphenyl)piperidin-4-amine with isocyanate, followed by N-methylation of the resulting urea. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has been used as a tool compound in various scientific research studies to investigate the role of PRK in different cellular processes. It has been shown to selectively inhibit the activity of PRK1 and PRK2 isoforms, which are involved in the regulation of cell migration, invasion, and metastasis. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been used to study the role of PRK in the development and progression of cancer, as well as in the regulation of insulin secretion in pancreatic beta cells.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-17-9-7-12(8-10-17)16-14(18)15-11-3-5-13(19-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIQWGLLFRONRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)


![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)


![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)

![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)